

# Spectroscopic Profile of N-Methyl-2-morpholinoethanamine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methyl-2-morpholinoethanamine*

Cat. No.: *B1283371*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **N-Methyl-2-morpholinoethanamine** (CAS No. 41239-40-1), a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of structurally related compounds. The data herein is intended to serve as a reference for researchers in the synthesis, identification, and characterization of **N-Methyl-2-morpholinoethanamine**.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Methyl-2-morpholinoethanamine**. These predictions are derived from the known spectral characteristics of the morpholine moiety, the N-methyl group, and the ethylamine linker found in similar molecules.

### Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.70	t	4H	O-(CH <sub>2</sub> ) <sub>2</sub> -N
~ 2.70	t	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -NH
~ 2.50	t	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -NH
~ 2.45	t	4H	O-(CH <sub>2</sub> ) <sub>2</sub> -N-(CH <sub>2</sub> ) <sub>2</sub>
~ 2.30	s	3H	N-CH <sub>3</sub>
~ 1.50	br s	1H	NH

### Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 67.0	CH <sub>2</sub> -O
~ 58.0	CH <sub>2</sub> -N (ethyl)
~ 54.0	CH <sub>2</sub> -N (morpholine)
~ 48.0	CH <sub>2</sub> -NH
~ 36.0	N-CH <sub>3</sub>

### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Weak-Medium	N-H Stretch (Secondary Amine)
2950-2800	Strong	C-H Stretch (Aliphatic)
~ 1450	Medium	C-H Bend (Scissoring)
~ 1115	Strong	C-O-C Stretch (Ether)
~ 1070	Strong	C-N Stretch

## Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)

m/z	Relative Intensity	Assignment
144	Moderate	$[M]^+$ (Molecular Ion)
100	High	$[M - CH_2=NCH_3]^+$
86	High	$[Morpholine-CH_2]^+$
58	High	$[CH_2=N(H)CH_3]^+$
44	Moderate	$[CH_2=NHCH_3]^+$

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **N-Methyl-2-morpholinoethanamine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **N-Methyl-2-morpholinoethanamine** would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d ( $CDCl_3$ ), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both  $^1H$  and  $^{13}C$  NMR spectra would be recorded on a 400 MHz spectrometer. For  $^1H$  NMR, a standard pulse sequence with a spectral width of 16 ppm and a relaxation delay of 1 second would be used. For  $^{13}C$  NMR, a proton-decoupled pulse sequence with a spectral width of 220 ppm and a relaxation delay of 2 seconds would be employed. Data processing would involve Fourier transformation, phase correction, and baseline correction.

### Infrared (IR) Spectroscopy

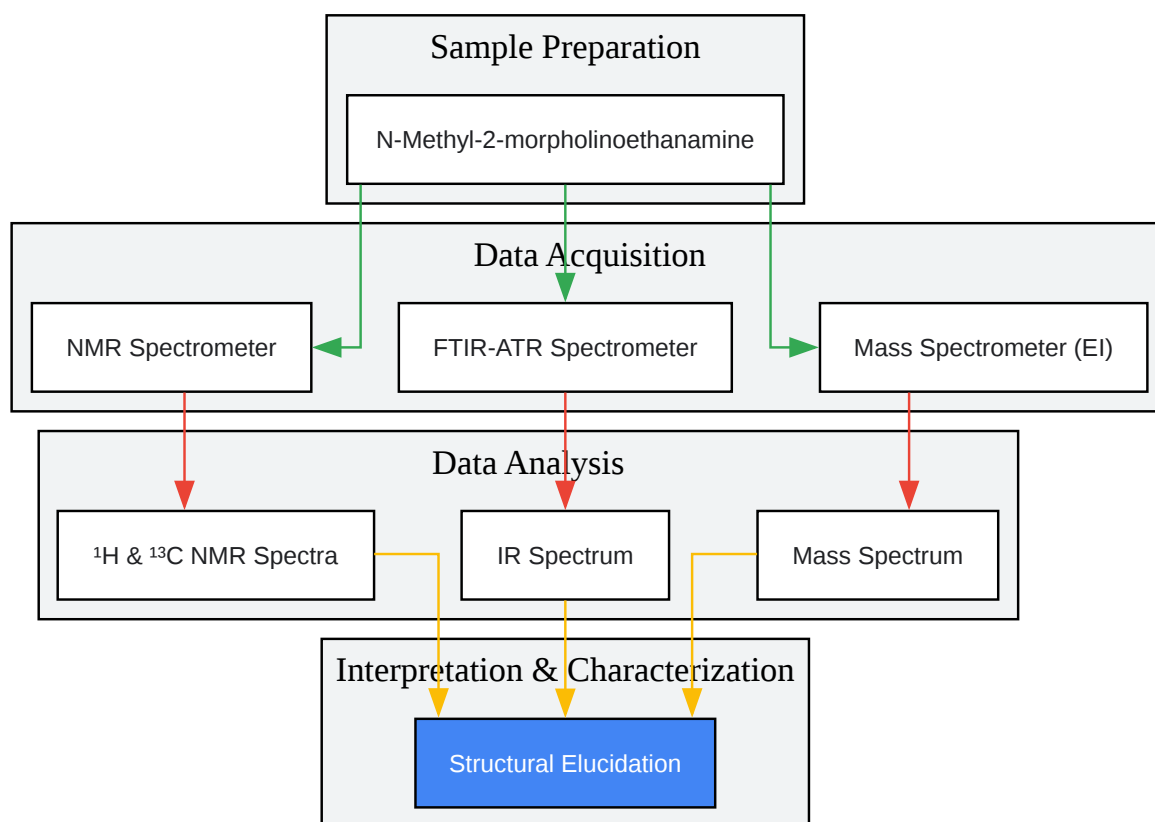
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of  $4000-400\text{ cm}^{-1}$  by co-adding 16 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol or dichloromethane would be introduced into the instrument via a direct insertion probe or a gas chromatograph. The EI source would be operated at 70 eV. The mass analyzer would scan a mass-to-charge ( $m/z$ ) range of 40-400 amu.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-Methyl-2-morpholinoethanamine**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-2-morpholinoethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283371#spectroscopic-data-nmr-ir-ms-of-n-methyl-2-morpholinoethanamine]

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